molecular formula C17H20N2O4 B3915143 (1S,6R)-9-[3-(1,3-benzodioxol-5-yl)propanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one

(1S,6R)-9-[3-(1,3-benzodioxol-5-yl)propanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one

Cat. No.: B3915143
M. Wt: 316.35 g/mol
InChI Key: PGQUYWBNWDVEGH-OLZOCXBDSA-N
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Description

(1S,6R)-9-[3-(1,3-benzodioxol-5-yl)propanoyl]-3,9-diazabicyclo[421]nonan-4-one is a complex organic compound characterized by its unique bicyclic structure and the presence of a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6R)-9-[3-(1,3-benzodioxol-5-yl)propanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the bicyclic core and the introduction of the benzodioxole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1S,6R)-9-[3-(1,3-benzodioxol-5-yl)propanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain functional groups with others, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (1S,6R)-9-[3-(1,3-benzodioxol-5-yl)propanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties may enhance the performance of products in these sectors.

Mechanism of Action

The mechanism of action of (1S,6R)-9-[3-(1,3-benzodioxol-5-yl)propanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved in these interactions are complex and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,6R)-9-[3-(1,3-benzodioxol-5-yl)propanoyl]-3,9-diazabicyclo[421]nonan-4-one is unique due to its bicyclic structure and the presence of the benzodioxole moiety These features confer specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

(1S,6R)-9-[3-(1,3-benzodioxol-5-yl)propanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c20-16-8-12-3-4-13(9-18-16)19(12)17(21)6-2-11-1-5-14-15(7-11)23-10-22-14/h1,5,7,12-13H,2-4,6,8-10H2,(H,18,20)/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQUYWBNWDVEGH-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(=O)CC1N2C(=O)CCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNC(=O)C[C@@H]1N2C(=O)CCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,6R)-9-[3-(1,3-benzodioxol-5-yl)propanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one
Reactant of Route 2
Reactant of Route 2
(1S,6R)-9-[3-(1,3-benzodioxol-5-yl)propanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one
Reactant of Route 3
Reactant of Route 3
(1S,6R)-9-[3-(1,3-benzodioxol-5-yl)propanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one
Reactant of Route 4
Reactant of Route 4
(1S,6R)-9-[3-(1,3-benzodioxol-5-yl)propanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one
Reactant of Route 5
Reactant of Route 5
(1S,6R)-9-[3-(1,3-benzodioxol-5-yl)propanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one
Reactant of Route 6
Reactant of Route 6
(1S,6R)-9-[3-(1,3-benzodioxol-5-yl)propanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one

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